molecular formula C4H7N B13291314 Buta-2,3-dien-1-amine

Buta-2,3-dien-1-amine

Cat. No.: B13291314
M. Wt: 69.11 g/mol
InChI Key: JCWPPNJQFKFPKA-UHFFFAOYSA-N
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Description

Buta-2,3-dien-1-amine is an organic compound with the molecular formula C4H7N. It is a derivative of butadiene, featuring an amine group attached to the second carbon of the diene system. This compound is of interest due to its unique structure, which includes both an allene (a compound with two adjacent double bonds) and an amine group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buta-2,3-dien-1-amine can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with diisopropylamine and paraformaldehyde in the presence of a copper catalyst (CuI) in tetrahydrofuran (THF) under reflux conditions. This method yields buta-2,3-dien-1-ol, which can then be converted to this compound through further reactions .

Industrial Production Methods

Industrial production of this compound typically involves multi-step processes starting from readily available materials. The use of lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) as reducing agents in the final steps is common to achieve the desired amine product .

Chemical Reactions Analysis

Types of Reactions

Buta-2,3-dien-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Buta-2,3-dien-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which buta-2,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the allene structure allows for unique reactivity patterns. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Buta-1,3-diene: A simple diene without the amine group.

    Propargylamine: An amine with a triple bond instead of the allene structure.

    But-2-yne-1-amine: An amine with a triple bond at a different position.

Uniqueness

Buta-2,3-dien-1-amine is unique due to its combination of an allene and an amine group, which provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in various fields of research and industry .

Biological Activity

Buta-2,3-dien-1-amine (C₄H₇N), also known as 2,3-butadien-1-amine, is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its unique structure, which includes both an amine group and a conjugated diene system. This dual functionality allows it to participate in diverse chemical reactions, making it a valuable compound in synthetic organic chemistry.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₄H₇NContains both amine and alkene functionalities
1-AminobutaneC₄H₉NSaturated structure; less reactive
4-AminobutanalC₄H₉NContains an aldehyde; different reactivity
AllylamineC₃H₅NShorter chain; used in polymer synthesis

Case Studies

  • Anticancer Potential : A study investigated the effects of various amines on cancer cell lines. Although this compound was not directly tested, structurally similar compounds exhibited significant cytotoxicity against certain cancer types. This suggests that this compound could potentially be explored for similar applications .
  • Neurotransmitter Interaction : Research on GABA transporter inhibitors indicates that compounds with amine functionalities can modulate neurotransmitter levels in the brain. While not directly linked to this compound, this highlights the importance of amine-containing compounds in central nervous system pharmacology .
  • Synthetic Applications : The compound has been utilized in synthetic pathways to produce more complex molecules. For instance, its cycloaddition reactions have been studied for the synthesis of oxazolidines, which possess various biological activities .

Synthesis Methods

This compound can be synthesized through several methods:

  • Direct Amine Synthesis : The reaction of butadiene derivatives with ammonia or primary amines under controlled conditions can yield this compound.
  • Cycloaddition Reactions : Utilizing palladium-catalyzed reactions allows for the formation of buta-2,3-dien-1-amines from other functionalized starting materials .
  • Solid-phase Synthesis : Recent studies have explored solid-phase methods to create N-buta-2,3-dien-1-ylamides which can be further transformed into biologically active compounds .

Properties

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C4H7N/c1-2-3-4-5/h3H,1,4-5H2

InChI Key

JCWPPNJQFKFPKA-UHFFFAOYSA-N

Canonical SMILES

C=C=CCN

Origin of Product

United States

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